molecular formula C12H17NO B13584525 3-(2-Ethoxybenzyl)azetidine

3-(2-Ethoxybenzyl)azetidine

Cat. No.: B13584525
M. Wt: 191.27 g/mol
InChI Key: QITDJEBNURHJEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 3-(2-Ethoxybenzyl)azetidine can be achieved through several methods. This reaction is typically mediated by visible light and involves the matching of frontier molecular orbital energies of the reactants to promote reactivity . Another method includes the cyclization of appropriate precursors under specific conditions . Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

3-(2-Ethoxybenzyl)azetidine undergoes various chemical reactions due to its strained ring structure. Some of the common reactions include:

Scientific Research Applications

3-(2-Ethoxybenzyl)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Ethoxybenzyl)azetidine involves its interaction with molecular targets through its strained ring structure. This strain allows the compound to undergo ring-opening reactions, which can interact with various biological molecules and pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

3-[(2-ethoxyphenyl)methyl]azetidine

InChI

InChI=1S/C12H17NO/c1-2-14-12-6-4-3-5-11(12)7-10-8-13-9-10/h3-6,10,13H,2,7-9H2,1H3

InChI Key

QITDJEBNURHJEJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1CC2CNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.